
tert-Butyl 4-(iodomethyl)-4-isopropoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, iodomethyl, and propan-2-yloxy makes this compound a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by esterification and iodination. The reaction conditions often require the use of strong bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its structure allows for interactions with various biological targets, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or other applications. Detailed studies are required to elucidate the exact mechanisms and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 4-(chloromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(bromomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(fluoromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate lies in its iodomethyl group, which provides distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Eigenschaften
Molekularformel |
C14H26INO3 |
|---|---|
Molekulargewicht |
383.27 g/mol |
IUPAC-Name |
tert-butyl 4-(iodomethyl)-4-propan-2-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26INO3/c1-11(2)18-14(10-15)6-8-16(9-7-14)12(17)19-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
MBTGNJWALHXBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1(CCN(CC1)C(=O)OC(C)(C)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


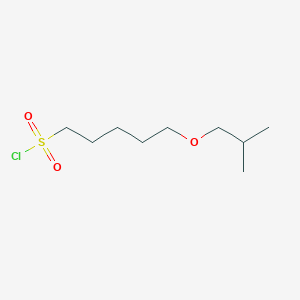

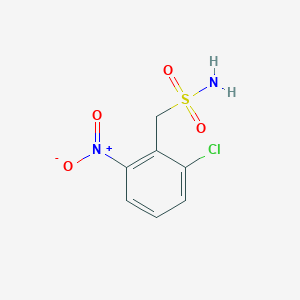

![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
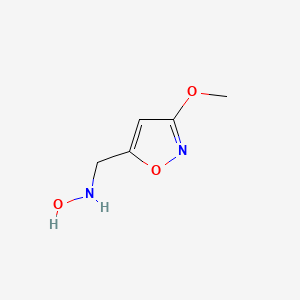

![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
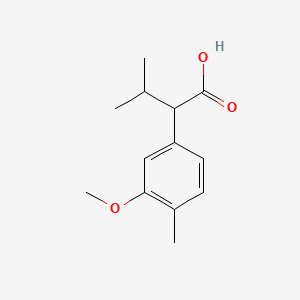


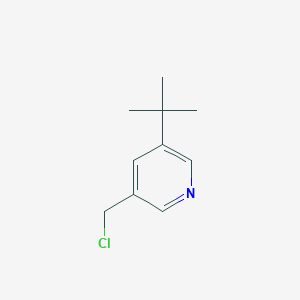
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)

